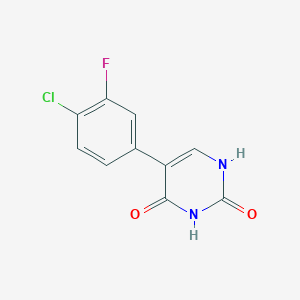

5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione

Description

5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative characterized by a 2,4(1H,3H)-pyrimidinedione core substituted with a 4-chloro-3-fluorophenyl group at the 5-position. This compound belongs to a broader class of pyrimidinediones, which are heterocyclic aromatic molecules with two ketone groups at positions 2 and 2.

Properties

Molecular Formula |

C10H6ClFN2O2 |

|---|---|

Molecular Weight |

240.62 g/mol |

IUPAC Name |

5-(4-chloro-3-fluorophenyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H6ClFN2O2/c11-7-2-1-5(3-8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16) |

InChI Key |

KACFDDHWVLJIET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and ethyl acetoacetate.

Condensation Reaction: The 4-chloro-3-fluoroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrimidinedione ring.

Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

Batch Reactors: Large quantities of starting materials are reacted in a single batch, followed by purification.

Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro and fluorine atoms.

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinediones

Substituent-Driven Functional Differences

5-(3-Bromo-5-fluorophenyl)-2,4(1H,3H)-pyrimidinedione

- Structural Differences : The bromine atom at the 3-position of the phenyl ring replaces chlorine, and fluorine is retained at the 5-position.

- Impact: Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine.

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

- Structural Differences : Bromacil features a bromine atom at position 5, a methyl group at position 6, and a branched 1-methylpropyl group at position 3.

- Functional Role : Bromacil is a herbicide targeting photosynthesis by inhibiting photosystem II. The bulky 1-methylpropyl group likely enhances soil persistence, while bromine contributes to its herbicidal potency .

- Comparison : Unlike Bromacil, the target compound lacks alkyl substituents, suggesting a different mode of action or application.

Terbacil (5-Chloro-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione)

- Structural Differences : Terbacil has a tert-butyl group at position 3 and a methyl group at position 4.

- Functional Role : A herbicide with long soil residual activity due to the hydrophobic tert-butyl group. The chloro substituent at position 5 aligns with the target compound, but the additional methyl group may limit water solubility .

5-Morpholino-2,4(1H,3H)-pyrimidinedione

- Structural Differences: A morpholino ring replaces the chloro-fluorophenyl group.

Antiviral and Anticancer Agents

- FMAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione): A nucleoside analog used in cancer imaging and antiviral therapy. The fluorinated sugar moiety enhances metabolic stability and cellular uptake, a feature absent in the target compound .

- UFT (Tegafur-Uracil): Tegafur (5-fluoro-1-tetrahydro-2-furanyl-pyrimidinedione) is a prodrug of 5-fluorouracil.

Herbicidal Activity

- Bromacil and Terbacil: Both act as photosynthesis inhibitors. Their substituents (bromine, tert-butyl) enhance environmental persistence and target specificity.

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Solubility (Predicted) |

|---|---|---|---|---|

| 5-(4-Chloro-3-fluorophenyl)-pyrimidinedione | ~242.6 | 4-Cl-3-F-phenyl | ~2.1 | Low (lipophilic) |

| 5-(3-Bromo-5-fluorophenyl)-pyrimidinedione | ~285.1 | 3-Br-5-F-phenyl | ~2.3 | Low |

| Bromacil | 261.1 | 5-Br, 6-Me, 3-(1-MePr) | ~1.8 | Moderate |

| 5-Morpholino-pyrimidinedione | 197.2 | Morpholino | ~0.5 | High |

Predicted values based on substituent contributions to polarity and hydrophobicity .

Biological Activity

5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHClF NO

- Molecular Weight : 252.65 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of chlorine and fluorine substituents on the phenyl ring enhances its binding affinity to biological receptors and enzymes, leading to modulation of their activity.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to antiproliferative effects in cancer cells.

- Antimicrobial Activity : Its structure suggests potential antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.75 | |

| HeLa (Cervical Cancer) | 0.50 | |

| A549 (Lung Cancer) | 1.00 |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antibacterial Activity

The compound also shows significant antibacterial activity:

| Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Mycobacterium smegmatis | 50 |

These results suggest that the compound could be a potential candidate for developing new antibiotics, particularly against resistant strains.

Case Studies

-

Anticancer Study on MCF-7 Cells :

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its role as an apoptosis inducer. -

Antibacterial Efficacy Against Mycobacterium smegmatis :

Another research focused on the antibacterial properties against Mycobacterium smegmatis showed that the compound inhibited bacterial growth effectively at an MIC of 50 μg/mL. The study highlighted its potential as a lead compound for further development into a novel antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.